molecular formula C6H5BrINO B12962942 2-Bromo-3-iodo-5-methoxypyridine

2-Bromo-3-iodo-5-methoxypyridine

Cat. No.: B12962942
M. Wt: 313.92 g/mol
InChI Key: VYVJMZGHSQGARD-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5BrINO and a molecular weight of 313.92 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy substituents on a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-5-methoxypyridine typically involves halogenation reactions. One common method is the bromination of 3-iodo-5-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar halogenation techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodo-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-5-methoxypyridine is primarily related to its ability to interact with specific molecular targets. The presence of halogen atoms and the methoxy group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This makes it a valuable scaffold for designing enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-iodo-5-methoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement allows for distinct reactivity and interaction profiles compared to its analogs. The combination of bromine, iodine, and methoxy groups provides a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

2-bromo-3-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5BrINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3

InChI Key

VYVJMZGHSQGARD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)Br)I

Origin of Product

United States

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